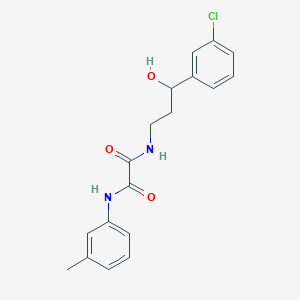

2-(Trifluoromethoxy)pyridin-3-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and various conditions to achieve the desired substitution patterns. For instance, the synthesis of 3-H, 3-F, and 3-trifluoromethyl pyridines is described using a C-F bond breaking strategy, which is a novel approach under metal-free conditions . Another paper discusses the synthesis of 4-(difluoromethyl)pyridin-2-amine, a key intermediate for kinase inhibitors, through a scalable and practical five-step process . Additionally, the synthesis of 2-chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for herbicides, is achieved through Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their biological activity. The paper on the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives provides insights into the structural aspects of these compounds, which are synthesized through a multi-step process and further functionalized . The molecular and crystal structures of certain fluorinated indanones and their complexes with dioxane and pyridine are also studied, providing valuable information on the interactions and conformations of such compounds .

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions that are influenced by substituents and reaction conditions. The reaction of amines with trifluoromethyl-β-diketones, for example, produces regioisomeric pyridines, and the presence of Bronsted and Lewis acids affects the regiochemistry of these reactions . The hetero-Diels-Alder reaction of 3-(trifluoroacetyl)chromones with cyclic enol ethers is another example of a chemical reaction leading to the synthesis of pyridines with high stereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structures and the presence of functional groups. The trifluoromethyl group, for instance, increases the electrophilicity of adjacent carbonyl groups and decreases the basicity of hydroxyl groups, affecting the reaction outcomes and yields . The presence of fluorine atoms in the pyridine ring can also significantly alter the reactivity and physical properties of these compounds, as discussed in the review of the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine .

Applications De Recherche Scientifique

Synthesis and Structural Studies

The development of efficient and large-scale synthesis methods for various (trifluoromethoxy)pyridines has opened avenues for their use as important building blocks in life-sciences-oriented research. These compounds, including derivatives like 2-(Trifluoromethoxy)pyridin-3-amine dihydrochloride, have been studied for their structural properties, such as X-ray crystallographic structure determinations, providing valuable insights into their molecular conformations and potential applications in medicinal chemistry (Manteau et al., 2010).

Reactivity and Chemical Interactions

Research into the reactivity of similar trifluoromethyl groups in chloro(trifluoromethyl)pyridines, such as the behavior during ammonolysis and subsequent conversions, provides foundational knowledge for understanding and manipulating the chemical properties of 2-(Trifluoromethoxy)pyridin-3-amine dihydrochloride in various chemical reactions (Dunn, 1999).

Application in Catalysis

Studies have shown the potential use of related pyridine derivatives in catalysis. For instance, group 3 metal triamido complexes have been utilized for catalyzing ortho-C-H bond addition in pyridine derivatives, demonstrating the versatility of pyridine-based compounds in synthetic chemistry and possibly extending to 2-(Trifluoromethoxy)pyridin-3-amine dihydrochloride (Nagae et al., 2015).

Metal Ion Coordination and Complexation

Research has also delved into the complexation of pyridine derivatives with metal ions, exploring their structural and electronic properties. Such studies contribute to understanding how 2-(Trifluoromethoxy)pyridin-3-amine dihydrochloride might interact with metal ions, which is crucial for applications in coordination chemistry and the development of metal-organic frameworks (Liang et al., 2009).

Potential in Material Science

The synthesis of novel materials, such as large-pore gallium oxyfluorophosphates using a combination of structure-directing amines including pyridine derivatives, highlights the role of compounds like 2-(Trifluoromethoxy)pyridin-3-amine dihydrochloride in the development of new microporous materials (Weigel et al., 1997).

Propriétés

IUPAC Name |

2-(trifluoromethoxy)pyridin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O.2ClH/c7-6(8,9)12-5-4(10)2-1-3-11-5;;/h1-3H,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIVZDPLTTXUDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC(F)(F)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethoxy)pyridin-3-amine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-O-Tert-butyl 8-O-methyl 5-imino-5-oxo-5lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B3016903.png)

![3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B3016911.png)

![(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride](/img/structure/B3016917.png)

![7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3016920.png)